![molecular formula C14H14O4S B2960784 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione CAS No. 477866-42-5](/img/structure/B2960784.png)
2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione” is an organic compound with a CAS Number of 477866-42-5 . It has a molecular weight of 278.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H14O4S/c1-9-6-4-5-7-11(9)19-8-10-12(15)17-14(2,3)18-13(10)16/h4-8H,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 278.33 . More specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that these compounds exhibit significant antibacterial and antifungal activities against a variety of pathogens. Compounds in this series showed higher activity compared to reference drugs, with minimum inhibitory concentration (MIC) values ranging from 3.9–31.3 μg/mL against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds as leads for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Supramolecular Structures
Research into the supramolecular structures of derivatives of this compound has provided insights into their crystallography. For example, the analysis of 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione revealed how weak C-H...O hydrogen bonds contribute to the formation of tetramers and dimers, demonstrating the importance of these interactions in the solid state. This structural information is valuable for understanding the material properties of these compounds and designing derivatives with desired physical characteristics (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).
Synthesis and Chemical Reactions
The compound serves as a precursor for a variety of chemical reactions, leading to the synthesis of novel organic compounds. For instance, it has been used to generate amino(thiomethyl)methylene derivatives, which have further reacted to produce sulfoxide derivatives and triphenyl(thiomethyl)phosphonium salts. These reactions not only expand the chemical space of sulfur-containing organic molecules but also provide a basis for developing new synthetic routes for functional materials and intermediates (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
Drug Precursors and Ligands
The reactivity of this compound with active methylene nitriles has been explored to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are of interest as drug precursors or ligands, underscoring the compound’s role in facilitating the development of new pharmaceuticals and bioactive molecules (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(2-methylphenyl)sulfanylmethylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-6-4-5-7-11(9)19-8-10-12(15)17-14(2,3)18-13(10)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKLMHLPXPERKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

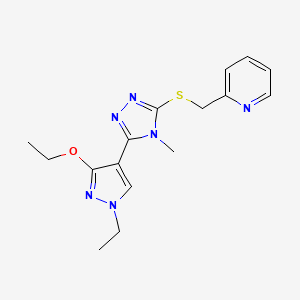
![1-(4-FLUOROPHENYL)-3-(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA](/img/structure/B2960704.png)
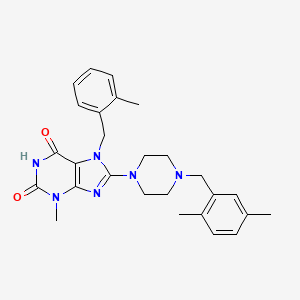
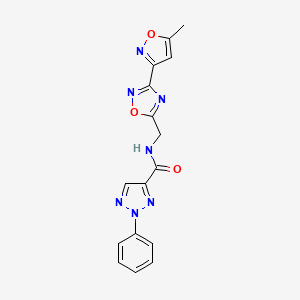

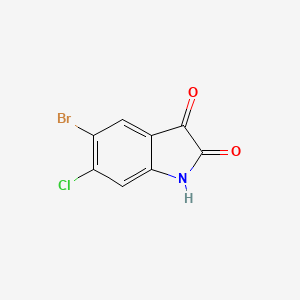
![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)
![N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2960716.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2960717.png)
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2960718.png)
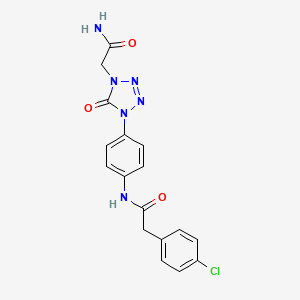
![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
